Z-Devd-afc
Overview
Description
Z-DEVD-AFC is a fluorogenic substrate for caspase 3, a protease that is rapidly activated when cells are exposed to apoptotic conditions. Caspase 3 cleaves poly (ADP-ribose) polymerase, and this substrate is hydrolyzed by caspase 3 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-DEVD-AFC involves the synthesis of a peptide sequence that includes aspartic acid, glutamic acid, valine, and aspartic acid, followed by the attachment of 7-amido-4-trifluoromethylcoumarin. The peptide synthesis typically employs solid-phase peptide synthesis techniques, where the amino acids are sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Z-DEVD-AFC primarily undergoes hydrolysis when exposed to caspase 3. This hydrolysis reaction results in the cleavage of the peptide bond and the release of 7-amido-4-trifluoromethylcoumarin .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of caspase 3, which acts as the enzyme to catalyze the reaction. The reaction conditions typically include a buffered solution with a pH suitable for caspase 3 activity, often around pH 7.4 .
Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amido-4-trifluoromethylcoumarin, which is highly fluorescent and can be detected using fluorescence spectroscopy .
Scientific Research Applications
Z-DEVD-AFC is widely used in scientific research to study apoptosis, a process of programmed cell death. It is used to measure caspase 3 activity in various biological samples, including cell lysates and tissue extracts. The fluorescent properties of 7-amido-4-trifluoromethylcoumarin allow for sensitive detection and quantification of caspase 3 activity .
In addition to apoptosis research, this compound is used in drug discovery and development to screen for potential inhibitors of caspase 3. It is also employed in studies investigating the molecular mechanisms of diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders .
Mechanism of Action
Z-DEVD-AFC exerts its effects by serving as a substrate for caspase 3. When cells undergo apoptosis, caspase 3 is activated and cleaves the peptide bond in this compound, releasing 7-amido-4-trifluoromethylcoumarin. The fluorescent properties of the released product allow for the detection and quantification of caspase 3 activity. The molecular target of this compound is caspase 3, and the pathway involved is the apoptotic signaling pathway .
Comparison with Similar Compounds
Similar Compounds:
- Z-VAD-FMK: A broad-spectrum caspase inhibitor that prevents apoptosis by inhibiting caspase activity.
- Ac-DEVD-AMC: Another fluorogenic substrate for caspase 3, similar to Z-DEVD-AFC but with different fluorescent properties.
- Z-IETD-AFC: A fluorogenic substrate for caspase 8, used to study the activity of this enzyme in apoptosis .
Uniqueness: this compound is unique in its high specificity for caspase 3 and its ability to generate a highly fluorescent product upon hydrolysis. This makes it an excellent tool for studying caspase 3 activity and apoptosis in various biological systems .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N5O14/c1-17(2)30(34(55)42-23(14-27(47)48)32(53)40-19-8-9-20-21(36(37,38)39)13-29(51)58-25(20)12-19)44-31(52)22(10-11-26(45)46)41-33(54)24(15-28(49)50)43-35(56)57-16-18-6-4-3-5-7-18/h3-9,12-13,17,22-24,30H,10-11,14-16H2,1-2H3,(H,40,53)(H,41,54)(H,42,55)(H,43,56)(H,44,52)(H,45,46)(H,47,48)(H,49,50)/t22-,23-,24-,30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPURZRNABGOCW-CQUCHYGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N5O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.